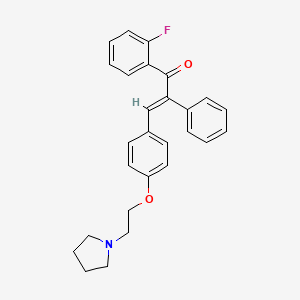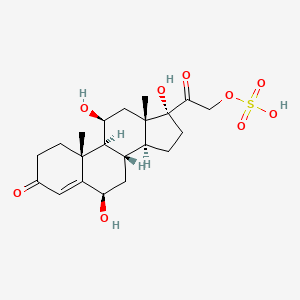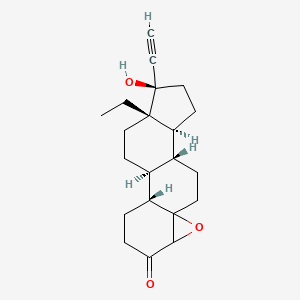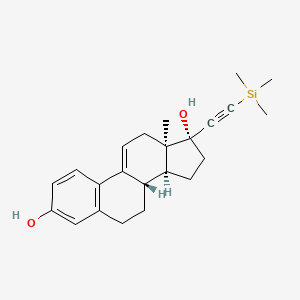
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is a synthetic derivative of estradiol, a form of estrogen. This compound is designed to modify the biological activity and stability of estradiol, potentially enhancing its therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol typically involves multiple steps:
Starting Material: The synthesis begins with estradiol.
Dehydrogenation: The 9,11-dehydro modification is introduced through a dehydrogenation reaction.
Silylation: The trimethyl(prop-1-yn-1-yl)silyl group is added using a silylation reaction, often involving reagents like trimethylsilyl chloride and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated purification systems may be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming hydroxylated derivatives.
Reduction: Reduction reactions may convert double bonds to single bonds, altering the compound’s structure.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of other biologically active compounds.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of various organic reactions.
Biology
Hormone Research: Used in studies related to estrogen receptor binding and activity.
Cell Signaling: Investigates the role of modified estrogens in cell signaling pathways.
Medicine
Therapeutic Agents: Potential use in hormone replacement therapy or as a treatment for estrogen-related disorders.
Drug Development: Serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industry
Pharmaceutical Manufacturing: Used in the production of estrogenic drugs.
Biotechnology: Employed in the development of biosensors and diagnostic tools.
作用機序
The mechanism of action involves binding to estrogen receptors, modulating gene expression, and influencing various physiological processes. The modifications in the compound may enhance its binding affinity, stability, and selectivity for specific receptors.
類似化合物との比較
Similar Compounds
Estradiol: The parent compound, widely used in hormone therapy.
Ethinylestradiol: A synthetic derivative used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptives.
Uniqueness
9,11-Dehydro (17a)-Trimethyl(prop-1-yn-1-yl)silyl Estradiol is unique due to its specific modifications, which may confer enhanced stability, bioavailability, and receptor selectivity compared to other estrogens.
特性
分子式 |
C23H30O2Si |
|---|---|
分子量 |
366.6 g/mol |
IUPAC名 |
(8S,13R,14S,17R)-13-methyl-17-(2-trimethylsilylethynyl)-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C23H30O2Si/c1-22-11-9-19-18-8-6-17(24)15-16(18)5-7-20(19)21(22)10-12-23(22,25)13-14-26(2,3)4/h6,8-9,15,20-21,24-25H,5,7,10-12H2,1-4H3/t20-,21+,22-,23+/m1/s1 |
InChIキー |
UFGUELQAZSQAJC-ACESQOTJSA-N |
異性体SMILES |
C[C@@]12CC=C3[C@H]([C@@H]1CC[C@@]2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
正規SMILES |
CC12CC=C3C(C1CCC2(C#C[Si](C)(C)C)O)CCC4=C3C=CC(=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


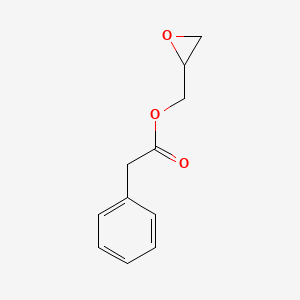
![3-[4-(Acetyloxy)phenyl]-3,4-dihydro-2H-1-benzopyran-5,7-diol Diacetate](/img/structure/B13421517.png)
![Benzoic acid, 2-[(3,4-dimethylphenyl)amino]-](/img/structure/B13421536.png)
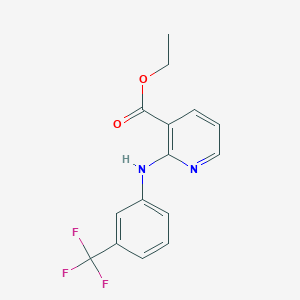
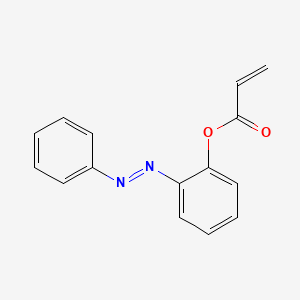

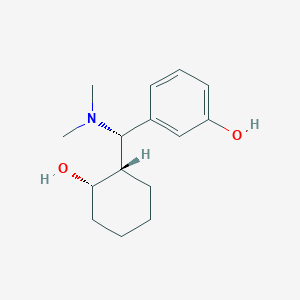
![methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate](/img/structure/B13421559.png)
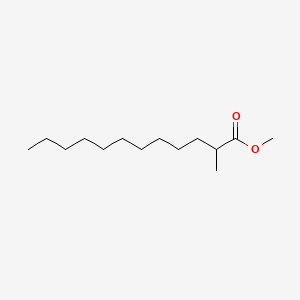
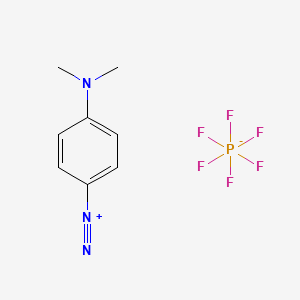
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
